1,3-Dicyclohexylthiourea (CAS: 1212-29-9) is a symmetrically substituted thiourea derivative characterized by two bulky, aliphatic cyclohexyl groups. This structure imparts specific physical properties, such as low aqueous solubility and distinct adsorption behavior, that are critical for its primary procurement drivers. It is principally sourced as a direct and essential precursor for the synthesis of N,N'-Dicyclohexylcarbodiimide (DCC), a widely used dehydrating agent in pharmaceutical and fine chemical manufacturing. Additionally, its molecular structure makes it an effective corrosion inhibitor for specific metal alloys in both acidic and neutral saline environments.
Direct substitution of 1,3-Dicyclohexylthiourea with simpler analogs like thiourea or aromatic derivatives such as 1,3-diphenylthiourea is often unviable in established processes. The bulky, lipophilic cyclohexyl groups create a distinct solubility profile, favoring non-aqueous solvents and limiting water solubility, in stark contrast to the highly water-soluble parent thiourea. This difference is critical for formulation compatibility in organic media. Furthermore, these aliphatic groups influence surface adsorption mechanisms and steric interactions, which are key to its performance as a corrosion inhibitor and its specific reactivity as a synthetic precursor. Replacing it can lead to failed synthesis batches, loss of corrosion protection, or phase separation in formulations.
1,3-Dicyclohexylthiourea is the direct and established precursor for N,N'-Dicyclohexylcarbodiimide (DCC), a critical dehydrating agent for synthesizing peptides, esters, and anhydrides in the pharmaceutical and fine chemical industries. Patents describe scalable, high-yield processes where 1,3-Dicyclohexylthiourea is oxidized using agents like sodium hypochlorite or catalyzed oxygen to produce DCC with purities exceeding 99%. This direct conversion route is often preferred in industrial settings for its efficiency and the high purity of the final product.
| Evidence Dimension | Suitability as DCC Precursor |
| Target Compound Data | Direct, single-step oxidation to DCC with >93% yield and >99% purity. |
| Comparator Or Baseline | Alternative routes from cyclohexylamine and carbon disulfide, which can involve more complex workups or less direct conversion. |
| Quantified Difference | Provides a direct, scalable, and high-purity route to a critical downstream reagent, streamlining manufacturing workflows. |
| Conditions | Oxidation with O2 using a V2O5-P2O5 catalyst in n-hexane at 120-125°C. |
For any process requiring the synthesis of the essential reagent DCC, procuring high-purity 1,3-Dicyclohexylthiourea is the most reliable and efficient manufacturing path.
In neutral saline environments, 1,3-Dicyclohexylthiourea demonstrates strong performance as a corrosion inhibitor for mild steel. At a concentration of 250 ppm, it achieved an inhibition efficiency of 94.6% in a 3.5% NaCl solution. The inhibitive action is attributed to the formation of a protective adsorbed film on the metal surface, a process that obeys the Temkin adsorption isotherm. This performance is linked to the chemisorption of the sulfur atom and the surface coverage provided by the bulky cyclohexyl groups, making it a viable choice for specific industrial applications where saline water is a corrosion challenge.
| Evidence Dimension | Inhibition Efficiency (IE%) |
| Target Compound Data | 94.6% IE at 250 ppm concentration. |
| Comparator Or Baseline | Uninhibited mild steel in the same corrosive medium. |
| Quantified Difference | Reduces corrosion rate by a factor of approximately 18.5. |
| Conditions | Mild steel immersed in 3.5% NaCl solution, evaluated via weight loss measurements. |
This compound provides quantifiable, high-level protection for mild steel in common saline environments, justifying its selection for specialized corrosion inhibitor formulations.
The solubility profile of 1,3-Dicyclohexylthiourea is a critical differentiator from its parent compound, thiourea. It exhibits very low solubility in water, measured at less than 0.1 mg/mL (<0.01% by mass). In contrast, thiourea is highly soluble in water, with a solubility of 142 g/L (14.2% by mass) at 25°C. This dramatic difference of over three orders of magnitude makes 1,3-Dicyclohexylthiourea uniquely suitable for applications requiring an inhibitor or additive in non-aqueous, hydrophobic, or organic-phase systems where the introduction of a water-soluble component like thiourea would be detrimental.
| Evidence Dimension | Solubility in Water (~20-25°C) |
| Target Compound Data | < 0.1 mg/mL (< 0.01% w/w) |
| Comparator Or Baseline | Thiourea: 142,000 mg/L (14.2% w/w) |
| Quantified Difference | Over 1400 times less soluble in water than its parent compound, thiourea. |
| Conditions | Standard temperature and pressure in water. |
This low water solubility is a key selection criterion for formulating products in organic solvents, oils, or polymer matrices where the high water solubility of thiourea would cause process and stability failures.
The primary industrial use is the procurement of 1,3-Dicyclohexylthiourea as a direct, high-purity starting material for the oxidation synthesis of DCC, a crucial reagent in peptide synthesis and other condensation reactions in the pharmaceutical and chemical industries.
This compound is the right choice for formulating specialized corrosion inhibitors for mild steel assets exposed to neutral saline environments, such as in cooling towers, certain oilfield applications, or marine-adjacent infrastructure, where its high efficiency at low concentrations is a key performance attribute.
Due to its extremely low water solubility, it is well-suited for inclusion as an additive in organic-based systems, such as lubricating oils, greases, or as a component in polymer formulations where the properties of a thiourea are desired without introducing water sensitivity.
Irritant